HEXANE

Descripción

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>This compound is a non-polar, volatile organic solvent mainly used as an extractant in oilseed processing.>EMSURE

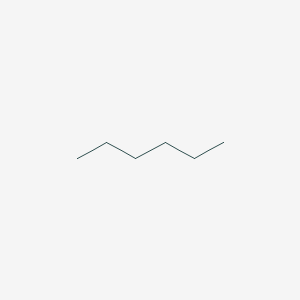

Structure

3D Structure

Propiedades

IUPAC Name |

hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKZOEOYAKHREP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hexane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50981-41-4, 25013-00-7 | |

| Record name | Polyhexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50981-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021917 | |

| Record name | n-Hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Gas or Vapor, Liquid; Liquid; Other Solid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Hexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

156 °F at 760 mmHg (NTP, 1992), 68.73 °C, 68.70 °C. @ 760.00 mm Hg, 69 °C, 156 °F | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-9.4 °F (NTP, 1992), -7 °F, -7 °F (-22 °C) (Closed cup), -22 °C c.c. | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 61.7 °F (NTP, 1992), In water, 9.5 mg/L at 25 °C, 9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water, Very soluble in ethanol; soluble in ethyl ether, chloroform, Miscible with alcohol, chloroform, and ether, 0.0095 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0013, 0.002% | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.659 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6606 g/cu cm at 25 °C, Relative density (water = 1): 0.7, 0.66 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.97 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 2.97 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

120 mmHg at 68 °F ; 180 mmHg at 77 °F (NTP, 1992), 153.0 [mmHg], Vapor pressure: 120 mm Hg at 20 °C, 190 mm Hg at 30 °C, 153 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 17, 124 mmHg | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Hexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, very volatile liquid | |

CAS No. |

110-54-3, 478799-92-7 | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hexane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DDG612ED8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SENOFILCON C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CE3AJR3M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MN8D8678.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-139 °F (NTP, 1992), -95.35 °C, -93.5 °C, -95 °C, -139 °F, -219 °F | |

| Record name | N-HEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/851 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-HEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/91 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0279 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXANE (N-HEXANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/112 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Hexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0322.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

n-hexane physical and chemical properties for lab use

An In-depth Technical Guide to n-Hexane for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of n-hexane, a prevalent non-polar solvent in laboratory settings. Its utility in chromatography, organic synthesis, and extraction processes is well-established. However, its flammability and toxicity necessitate a thorough understanding of its characteristics and strict adherence to safety protocols. This document serves as a technical resource for the safe and effective use of n-hexane in a professional laboratory environment.

Physical and Chemical Properties

n-Hexane is a straight-chain alkane with the chemical formula C₆H₁₄.[1] It is a colorless, volatile liquid with a faint, petroleum-like odor.[2] As a non-polar solvent, it is miscible with many organic solvents such as alcohol, ether, and chloroform, but has very low solubility in water.[3][4]

Table 1.1: Core Physical Properties of n-Hexane

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ | [5] |

| Molecular Weight | 86.18 g/mol | [2][3] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Faint, gasoline-like | [3][5] |

| Boiling Point | 69 °C (156 °F) | [1][3] |

| Melting Point | -95 °C (-139 °F) | [3] |

| Density | 0.659 g/mL at 25 °C | [6] |

| Vapor Pressure | 124 mmHg at 20 °C | [5] |

| Flash Point | -22 °C (-7.6 °F) | [5] |

| Autoignition Temperature | 225 °C (437 °F) | [5] |

| Solubility in Water | 9.5 mg/L at 25 °C | [3] |

| Refractive Index (n20/D) | 1.375 | [7] |

| Viscosity | 0.31 cP at 20 °C | [7] |

| Dielectric Constant | 1.89 at 20 °C | [6] |

Table 1.2: Chemical Reactivity and Compatibility

| Reactivity Profile | Details | Reference(s) |

| General Reactivity | Generally unreactive, making it a suitable solvent for many reactions.[1] | [1] |

| Incompatible Materials | Strong oxidizing agents (e.g., peroxides, nitrates, perchlorates), chlorine, fluorine.[5] | [5] |

| Hazardous Reactions | Reacts vigorously with oxidizing materials, which can cause fires and explosions.[5] | [5] |

| Material Compatibility | Attacks some forms of plastics, rubber, and coatings.[5] | [5] |

| Hazardous Decomposition | Upon combustion, produces poisonous gases; carbon oxides (CO, CO₂).[5][8] | [5][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of n-hexane, as well as for its use as a solvent in analytical techniques.

Table 2.1: Key Spectroscopic Information for n-Hexane

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR (Proton NMR) | Chemical shifts (δ) appear at approximately 0.89 ppm (-CH₃) and 1.27-1.29 ppm (-CH₂-). | [9][10] |

| ¹³C NMR (Carbon-13 NMR) | Due to molecular symmetry, three distinct signals are observed at approximately 14.1, 22.8, and 31.8 ppm. | [9] |

| IR Spectroscopy | C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region. | [11] |

| Mass Spectrometry (EI) | The molecular ion peak (M+) is at m/z 86. Key fragment ions are observed at m/z 71, 57, 43, and 29. | [12] |

| UV Cutoff | Approximately 195 nm, making it suitable for HPLC with UV detection at higher wavelengths. | [7] |

Safety and Handling

n-Hexane is a hazardous substance that poses significant health and safety risks in a laboratory setting. It is highly flammable and its vapors can form explosive mixtures with air.[2][13] Chronic exposure can lead to neurotoxicity.[1]

Table 3.1: GHS Hazard Classification for n-Hexane

| GHS Pictogram(s) | GHS Hazard Statement(s) | GHS Precautionary Statement(s) | Reference(s) |

| 🔥 GHS02 (Flame)❤️ GHS08 (Health Hazard)❗ GHS07 (Exclamation Mark)環境 GHS09 (Environment) | H225: Highly flammable liquid and vapour.H304: May be fatal if swallowed and enters airways.H315: Causes skin irritation.H336: May cause drowsiness or dizziness.H361f: Suspected of damaging fertility.H372: Causes damage to organs through prolonged or repeated exposure.H411: Toxic to aquatic life with long lasting effects. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P260: Do not breathe mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P331: Do NOT induce vomiting. | [13][14] |

Table 3.2: Occupational Exposure Limits

| Regulatory Body | Exposure Limit (Time-Weighted Average - TWA) | Reference(s) |

| OSHA (PEL) | 500 ppm (8-hour) | [15] |

| ACGIH (TLV) | 50 ppm (8-hour) | [15] |

| NIOSH (REL) | 50 ppm (10-hour) | [15] |

Safe Handling Workflow

The following diagram outlines the essential workflow for the safe handling of n-hexane in a laboratory.

Caption: Workflow for the safe handling of n-hexane.

Experimental Protocols

Protocol for Purification of n-Hexane by Distillation

This protocol describes the purification of technical-grade n-hexane to remove non-volatile impurities. This procedure must be performed in a chemical fume hood.

Materials:

-

Technical-grade n-hexane

-

Boiling chips or magnetic stir bar

-

Simple distillation apparatus (heating mantle, round-bottom flask, distillation head, condenser, receiving flask)

-

Thermometer

-

Clamps and stands

-

Water source for condenser

Methodology:

-

Apparatus Setup: Assemble the distillation apparatus securely within a fume hood. Ensure all glass joints are properly fitted.[16]

-

Charge the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the impure n-hexane. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[16]

-

Cooling: Connect the condenser to a cold water source, with water entering at the lower inlet and exiting from the upper outlet.[16]

-

Heating: Begin heating the flask gently with the heating mantle. If using a stir bar, start the magnetic stirrer.

-

Distillation: Heat the n-hexane to its boiling point (approx. 69 °C). Vapors will rise and condense in the condenser.[16]

-

Collection: Collect the distillate that comes over at a steady temperature, corresponding to the boiling point of pure n-hexane. Discard the initial few milliliters of distillate (the forerun).

-

Completion: Stop the distillation when a small amount of liquid remains in the distillation flask. Never distill to dryness.[17]

-

Cooling: Allow the apparatus to cool completely before disassembling.

-

Storage: Store the purified n-hexane in a tightly sealed, properly labeled container.

Caption: Experimental workflow for n-hexane purification.

Protocol for Laboratory Waste Disposal of n-Hexane

n-Hexane is considered a hazardous waste and must be disposed of according to institutional and regulatory guidelines.[15][18]

Materials:

-

Designated hazardous waste container (glass or polyethylene, compatible with n-hexane)[15]

-

Hazardous waste label

-

Secondary containment (e.g., a larger, chemically resistant bin)

-

Appropriate PPE

Methodology:

-

Waste Collection: Designate a specific, properly labeled container for non-halogenated organic solvent waste.[18] The container must be clearly labeled "Hazardous Waste" and "n-Hexane".[15]

-

Segregation: Do NOT mix n-hexane waste with incompatible chemicals such as acids, bases, or oxidizers.[15] Keep halogenated and non-halogenated solvent waste streams separate.[18]

-

Container Management: Keep the waste container securely capped at all times, except when adding waste. Do not overfill the container (leave at least 10% headspace).

-

Storage: Store the sealed waste container in a designated secondary containment bin within a flammable storage cabinet. This area should be away from heat and ignition sources.[15]

-

Log Keeping: Maintain a log of the contents being added to the waste container.

-

Disposal Request: Once the container is full or the storage time limit (e.g., 90 days) is reached, arrange for pickup by the institution's Environmental Health and Safety (EHS) department.[15]

Caption: Logical workflow for n-hexane waste disposal.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Table 4-2, Physical and Chemical Properties of n-Hexane - Toxicological Profile for n-Hexane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. nj.gov [nj.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 8. fishersci.com [fishersci.com]

- 9. C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. This compound(110-54-3) 13C NMR spectrum [chemicalbook.com]

- 11. n-Hexane [webbook.nist.gov]

- 12. n-Hexane [webbook.nist.gov]

- 13. dhc-solvent.de [dhc-solvent.de]

- 14. dhc-solvent.de [dhc-solvent.de]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. scribd.com [scribd.com]

- 18. jncasr.ac.in [jncasr.ac.in]

Spectroscopic Analysis of Hexane Isomers: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the five structural isomers of hexane (C₆H₁₄). It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize these techniques for structural elucidation and identification of organic compounds. This document presents detailed experimental protocols, comparative data tables, and logical workflow diagrams to facilitate understanding and application.

Introduction to this compound Isomers

This compound is a saturated hydrocarbon with the molecular formula C₆H₁₄. It exists as five structural isomers, each with unique physical and chemical properties that are reflected in their spectroscopic data. The differentiation of these isomers is a classic application of NMR, IR, and mass spectrometry. The five isomers are:

-

n-hexane

-

2-methylpentane

-

3-methylpentane

-

2,2-dimethylbutane

-

2,3-dimethylbutane

The structural differences, primarily in the degree of branching, lead to distinct patterns in their spectra, allowing for unambiguous identification. Increased branching generally affects the fragmentation patterns in mass spectrometry and reduces the complexity of NMR spectra due to increased molecular symmetry.

Navigating the Risks: A Technical Guide to Hexane Health and Safety in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the use of hexane in a laboratory environment. Adherence to these guidelines is critical for ensuring the well-being of laboratory personnel and maintaining a safe research setting.

Chemical and Physical Properties of n-Hexane

n-Hexane is a colorless, volatile liquid with a faint, gasoline-like odor.[1][2] It is a straight-chain alkane with the chemical formula C₆H₁₄.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Weight | 86.17 g/mol [1] |

| Boiling Point | 69°C (156°F)[3][4] |

| Melting Point | -95°C (-139°F)[2] |

| Flash Point | -22°C (-7°F)[3] |

| Autoignition Temperature | 225°C (437°F)[3] |

| Vapor Pressure | 124 mmHg at 20°C (68°F)[3] |

| Vapor Density | 3.0 (Air = 1)[3] |

| Specific Gravity | ~0.66 (Water = 1)[3] |

| Water Solubility | Insoluble[1][3] |

| Lower Explosive Limit (LEL) | 1.1%[3] |

| Upper Explosive Limit (UEL) | 7.5%[3] |

| Odor Threshold | 65 to 248 ppm[3] |

Health Hazards and Toxicology

Exposure to this compound can occur through inhalation, ingestion, and skin or eye contact.[5] Both acute and chronic health effects are well-documented.

Acute Effects

Short-term exposure to high concentrations of this compound can lead to mild central nervous system (CNS) depression, with symptoms including dizziness, giddiness, nausea, and headaches.[1] Irritation of the eyes, nose, and throat can also occur.[1][6] In severe cases of acute exposure, individuals may experience unconsciousness, and at very high levels, coma and death are possible.[3]

Chronic Effects

The most significant health concern associated with long-term this compound exposure is neurotoxicity.[7] Chronic inhalation is linked to the development of peripheral neuropathy, characterized by numbness in the extremities, muscular weakness, blurred vision, headaches, and fatigue.[1][7]

Mechanism of Neurotoxicity

The neurotoxic effects of n-hexane are not caused by the compound itself but by its primary metabolite, 2,5-hexanedione (B30556) (2,5-HD).[8][9] The metabolic pathway primarily occurs in the liver via the cytochrome P450 enzyme system.[8]

Figure 1. Metabolic activation of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.

Occupational Exposure Limits

Various regulatory bodies have established occupational exposure limits (OELs) for n-hexane to protect workers. These values represent the maximum permissible concentration of this compound in the workplace air.

| Agency | Exposure Limit (Time-Weighted Average, TWA) |

| OSHA (Occupational Safety and Health Administration) | 500 ppm (Permissible Exposure Limit, PEL) over an 8-hour workday.[3][10] |

| NIOSH (National Institute for Occupational Safety and Health) | 50 ppm (Recommended Exposure Limit, REL) over a 10-hour workday.[3][10] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | 50 ppm (Threshold Limit Value, TLV) over an 8-hour workday.[3][10] |

| CAL/OSHA (California Division of Occupational Safety and Health) | 50 ppm (PEL) over an 8-hour workday.[10] |

The Immediately Dangerous to Life or Health (IDLH) concentration for n-hexane is 1,100 ppm.[10]

Safe Handling and Storage

Proper handling and storage procedures are essential for minimizing the risks associated with this compound.

Figure 2. Workflow for safe storage and handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn when handling this compound to prevent exposure.

-

Eye Protection: Chemical safety goggles or a face shield where splashing is possible.[6][11]

-

Skin Protection: Wear impervious protective clothing, including a lab coat, apron, and gloves.[6] Nitrile gloves are often recommended, but it is crucial to consult the manufacturer's compatibility chart.[12]

-

Respiratory Protection: If the exposure limit is exceeded or in areas with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges should be used.[5][6] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[5]

Emergency Procedures

Spills

In the event of a this compound spill, the following steps should be taken:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.[3]

-

Ventilate: Ensure the area is well-ventilated to disperse vapors.[3]

-

Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[6]

-

Containment: Contain the spill using an inert absorbent material like sand or earth.[3][6] Do not use combustible materials like sawdust.[6]

-

Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed, properly labeled container for disposal.[6]

-

Decontamination: Clean the spill area thoroughly.

Fire

This compound is highly flammable and poses a significant fire hazard.[3][13]

-

Extinguishing Media: Use dry chemical, foam, or carbon dioxide extinguishers.[6][13] Water may be ineffective and can spread the fire.[6]

-

Firefighting Procedures: In the event of a fire, wear a full-face, self-contained breathing apparatus (SCBA) and full protective clothing.[6] Use a water spray to keep fire-exposed containers cool.[3]

First Aid

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink one to two glasses of water. Seek immediate medical attention.[13]

Waste Disposal

This compound waste is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[12][14]

-

Collection: Collect this compound waste in a designated, properly labeled container for flammable liquids.[12][15]

-

Segregation: Do not mix this compound waste with other types of waste, especially not with incompatible chemicals like strong oxidizing agents.[12]

-

Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste contractor.[14] Evaporation in a fume hood is not an acceptable method of disposal.[14]

Experimental Protocols

Biological Monitoring of n-Hexane Exposure

This protocol is based on the principle of measuring the urinary concentration of the n-hexane metabolite, 2,5-hexanedione, which correlates with exposure levels.[16]

Objective: To assess personal exposure to n-hexane by analyzing urine samples for the metabolite 2,5-hexanedione.

Materials:

-

Sterile urine collection cups

-

Personal monitoring badges for air sampling (for correlation)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Analytical standards for 2,5-hexanedione

Methodology:

-

Air Sampling (Optional but Recommended for Correlation):

-

Personnel working with this compound are provided with personal monitoring badges at the beginning of their work shift.

-

The badges are worn in the breathing zone for the duration of the shift (e.g., 8 hours).

-

At the end of the shift, the badges are collected and analyzed according to the manufacturer's instructions to determine the time-weighted average (TWA) concentration of airborne n-hexane.

-

-

Urine Sample Collection:

-

Urine samples are collected from personnel at the end of their work shift. A pre-shift sample can also be collected for baseline comparison.

-

Samples are collected in sterile, labeled containers.

-

-

Sample Preparation and Analysis:

-

An aliquot of the urine sample is taken for analysis.

-

The sample is prepared for GC-MS analysis, which may involve hydrolysis to release conjugated metabolites, followed by extraction and derivatization.

-

The prepared sample is injected into the GC-MS.

-

The concentration of 2,5-hexanedione is determined by comparing the peak area of the sample to a calibration curve generated from analytical standards.

-

-

Data Interpretation:

-

The urinary concentration of 2,5-hexanedione is reported.

-

This concentration can be correlated with the TWA air concentration of n-hexane (if measured) to assess the level of exposure and the effectiveness of control measures.

-

Figure 3. Experimental workflow for biological monitoring of n-hexane exposure.

References

- 1. epa.gov [epa.gov]

- 2. This compound | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Hexane [cdc.gov]

- 6. Hexanes : USDA ARS [ars.usda.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cdph.ca.gov [cdph.ca.gov]

- 10. This compound (N-HEXANE) | Occupational Safety and Health Administration [osha.gov]

- 11. amp.generalair.com [amp.generalair.com]

- 12. benchchem.com [benchchem.com]

- 13. ehs.com [ehs.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. brainly.com [brainly.com]

- 16. A study on biological monitoring of n-hexane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Hexane's Solubility: A Technical Guide for Scientists

An in-depth exploration of the solubility parameters of hexane in common organic solvents, offering researchers, scientists, and drug development professionals a comprehensive resource for formulation, characterization, and process design. This guide details the theoretical underpinnings of solubility parameters, provides a wealth of quantitative data, outlines experimental protocols for their determination, and visualizes key concepts for enhanced understanding.

Understanding Solubility Parameters: The "Like Dissolves Like" Principle Quantified

The adage "like dissolves like" is a foundational concept in chemistry, explaining why some substances mix readily while others remain separate. Solubility parameters provide a quantitative measure to this principle, enabling the prediction of miscibility and solubility. Two primary types of solubility parameters are widely used: the Hildebrand solubility parameter and the more descriptive Hansen solubility parameters.

Hildebrand Solubility Parameter (δ): This single-value parameter represents the cohesive energy density of a substance, essentially the energy required to overcome all the intermolecular forces in a liquid.[1] Materials with similar Hildebrand solubility parameters are more likely to be miscible.[1] It is particularly useful for nonpolar and slightly polar systems without significant hydrogen bonding.[1]

Hansen Solubility Parameters (HSP): Recognizing the limitations of a single parameter, Charles Hansen proposed a three-component approach to describe the cohesive energy more accurately. The total Hildebrand parameter (δt) is deconstructed into three components:

-

δd (Dispersion): Represents the energy from London dispersion forces, which are present in all molecules.

-

δp (Polar): Accounts for the energy from dipole-dipole interactions in polar molecules.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonding interactions.

The relationship between the total Hildebrand parameter and the Hansen components is given by the equation:

δt² = δd² + δp² + δh²[2]

This three-dimensional approach provides a more nuanced understanding of solubility, as two substances may have similar total Hildebrand parameters but different Hansen components, leading to immiscibility. For two substances to be miscible, their Hansen parameters should be similar across all three components.

Data Presentation: Solubility Parameters of this compound and Common Organic Solvents

The following tables summarize the Hildebrand and Hansen solubility parameters for this compound and a range of common organic solvents. These values are essential for predicting the solubility of this compound in these solvents and for formulating solvent blends with specific properties.

Table 1: Hildebrand and Hansen Solubility Parameters of this compound

| Solvent | Hildebrand (δt) (MPa)½ | Hansen Dispersion (δd) (MPa)½ | Hansen Polar (δp) (MPa)½ | Hansen Hydrogen Bonding (δh) (MPa)½ |

| n-Hexane | 14.9 | 14.9 | 0.0 | 0.0 |

Note: Values can vary slightly depending on the source and experimental conditions.

Table 2: Hildebrand and Hansen Solubility Parameters of Common Organic Solvents (at 25 °C)

| Solvent | Hildebrand (δt) (MPa)½ | Hansen Dispersion (δd) (MPa)½ | Hansen Polar (δp) (MPa)½ | Hansen Hydrogen Bonding (δh) (MPa)½ |

| Acetone | 20.2 | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 24.3 | 15.3 | 18.0 | 6.1 |

| Benzene | 18.6 | 18.4 | 0.0 | 2.0 |

| 1-Butanol | 23.3 | 16.0 | 5.7 | 15.8 |

| Chloroform | 19.0 | 17.8 | 3.1 | 5.7 |

| Cyclothis compound | 16.8 | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 20.2 | 18.2 | 6.3 | 6.1 |

| Diethyl Ether | 15.1 | 14.5 | 2.9 | 5.1 |

| Dimethyl Sulfoxide (DMSO) | 24.5 | 18.4 | 16.4 | 10.2 |

| 1,4-Dioxane | 20.5 | 19.0 | 1.8 | 7.4 |

| Ethanol | 26.0 | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 18.2 | 15.8 | 5.3 | 7.2 |

| Heptane | 15.1 | 15.1 | 0.0 | 0.0 |

| Methanol | 29.7 | 15.1 | 12.3 | 22.3 |

| Methyl Ethyl Ketone (MEK) | 19.0 | 16.0 | 9.0 | 5.1 |

| Tetrahydrofuran (THF) | 19.4 | 16.8 | 5.7 | 8.0 |

| Toluene | 18.2 | 18.0 | 1.4 | 2.0 |

| Water | 47.8 | 15.5 | 16.0 | 42.3 |

| o-Xylene | 18.0 | 17.8 | 1.0 | 3.1 |

Data compiled from various sources.[3][4][5] Values are approximate and can vary based on experimental conditions and determination methods.

Experimental Protocols for Determining Solubility Parameters

The determination of solubility parameters is crucial for characterizing new materials and understanding their interactions. Below are detailed methodologies for the experimental determination of Hildebrand and Hansen solubility parameters.

Determination of Hildebrand Solubility Parameter

The Hildebrand solubility parameter is fundamentally derived from the cohesive energy density, which is related to the heat of vaporization.[6] For volatile liquids, it can be calculated directly. For non-volatile materials like polymers, indirect methods are employed.

Method 1: Calculation from Heat of Vaporization (for volatile liquids)

This method is the most direct way to determine the Hildebrand solubility parameter.

-

Principle: The cohesive energy density is equal to the energy of vaporization per unit volume.

-

Procedure:

-

Experimentally determine the heat of vaporization (ΔHv) of the solvent at a given temperature (T) using calorimetry.

-

Determine the molar volume (Vm) of the solvent from its density and molecular weight.

-

Calculate the Hildebrand solubility parameter (δ) using the following equation: δ = ((ΔHv - RT) / Vm)½ where R is the ideal gas constant.[1]

-

-

Apparatus: Calorimeter, pycnometer (for density measurement).

Method 2: Swelling Method (for cross-linked polymers)

This method relies on the principle that a polymer will swell to the greatest extent in a solvent with a similar solubility parameter.

-

Principle: The degree of swelling of a cross-linked polymer is maximal in a solvent with a matching Hildebrand solubility parameter.

-

Procedure:

-

Prepare samples of the cross-linked polymer of a known initial weight and dimensions.

-

Immerse individual samples in a series of solvents with known Hildebrand solubility parameters.

-

Allow the samples to reach equilibrium swelling (typically 24-48 hours).

-